2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid
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Overview
Description
2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is a complex organic compound with a unique structure that includes an ethylsulfonyl group and a benzo[b][1,4]oxazin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid typically involves multiple steps. One common method includes the reaction of ethylsulfonyl chloride with a suitable precursor to introduce the ethylsulfonyl group. This is followed by cyclization reactions to form the benzo[b][1,4]oxazin ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzo[b][1,4]oxazin ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the ethylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of the benzo[b][1,4]oxazin ring can produce dihydro derivatives .
Scientific Research Applications
2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The benzo[b][1,4]oxazin ring can also interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Ethanesulfonyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid: This compound has a similar structure but differs in the position of the ethylsulfonyl group.
(3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid: This compound has a pyrido ring instead of a benzo ring.
Uniqueness
2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethylsulfonyl group and a benzo[b][1,4]oxazin ring makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H15NO5S |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
2-(4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)acetic acid |
InChI |
InChI=1S/C12H15NO5S/c1-2-19(16,17)13-8-9(7-12(14)15)18-11-6-4-3-5-10(11)13/h3-6,9H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
JFIWXUFZKKUONL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
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